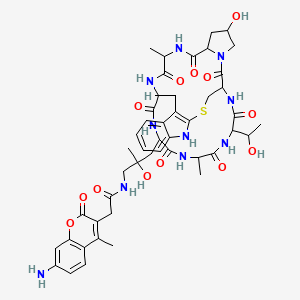
AMCA Phalloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phalloidin-AMCA Conjugate is a fluorescent probe used for labeling filamentous actin (F-actin). It is a conjugate of phalloidin, a cyclic heptapeptide toxin derived from the mushroom Amanita phalloides, and the fluorescent dye 7-amino-4-methylcoumarin-3-acetic acid (AMCA). This conjugate is widely used in cell biology and biochemistry for visualizing and quantifying F-actin in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Phalloidin-AMCA Conjugate involves the conjugation of phalloidin with AMCA. The process typically includes the following steps:
Activation of AMCA: AMCA is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N’-dicyclohexylcarbodiimide (DCC).
Conjugation with Phalloidin: The activated AMCA is then reacted with phalloidin in a suitable solvent, such as dimethyl sulfoxide (DMSO), under mild conditions to form the conjugate
Industrial Production Methods
Industrial production of Phalloidin-AMCA Conjugate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phalloidin and AMCA are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products
Analyse Des Réactions Chimiques
Phalloidin-AMCA Conjugate primarily undergoes the following types of reactions:
Binding to F-actin: Phalloidin binds to F-actin with high affinity, stabilizing the actin filaments and preventing their depolymerization
Fluorescence Emission: Upon binding to F-actin, the AMCA moiety emits blue fluorescence, which can be detected using fluorescence microscopy
Common reagents and conditions used in these reactions include:
Solvents: DMSO, water
Reagents: NHS, DCC
Conditions: Mild temperatures, neutral pH
The major product formed from these reactions is the Phalloidin-AMCA Conjugate, which is a stable, fluorescent compound used for labeling F-actin .
Applications De Recherche Scientifique
Phalloidin-AMCA Conjugate has a wide range of applications in scientific research, including:
Cell Biology: It is used to visualize and quantify F-actin in fixed and permeabilized cells, tissues, and cell-free preparations. .
Biochemistry: The conjugate is used to investigate the dynamics of actin polymerization and depolymerization, as well as the interactions between actin and other proteins
Medicine: It is employed in medical research to study diseases related to actin dysfunction, such as cancer and neurodegenerative disorders
Industry: Phalloidin-AMCA Conjugate is used in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mécanisme D'action
Phalloidin-AMCA Conjugate exerts its effects through the following mechanism:
Comparaison Avec Des Composés Similaires
Phalloidin-AMCA Conjugate can be compared with other similar compounds, such as:
Phalloidin-FITC Conjugate: This conjugate uses fluorescein isothiocyanate (FITC) as the fluorescent dye, emitting green fluorescence. .
Phalloidin-TRITC Conjugate: This conjugate uses tetramethylrhodamine isothiocyanate (TRITC) as the fluorescent dye, emitting red fluorescence. .
Jasplakinolide: Another actin-stabilizing compound that binds to F-actin and prevents its depolymerization.
Phalloidin-AMCA Conjugate is unique due to its blue fluorescence, which provides a distinct spectral window for multicolor imaging applications .
Propriétés
Formule moléculaire |
C47H58N10O13S |
|---|---|
Poids moléculaire |
1003.1 g/mol |
Nom IUPAC |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h6-12,21-23,25,31-34,37,55,58-59,69H,13-19,48H2,1-5H3,(H,49,60)(H,50,64)(H,51,65)(H,52,61)(H,53,63)(H,54,66)(H,56,62) |
Clé InChI |
KMGLGIMFGSJINT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CC6=C(C7=C(C=C(C=C7)N)OC6=O)C)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



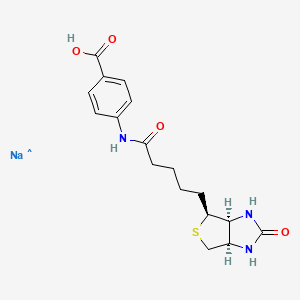
![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)

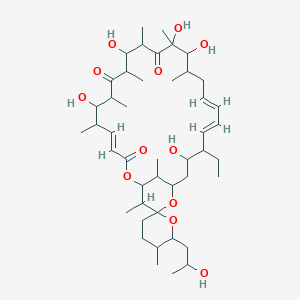
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)
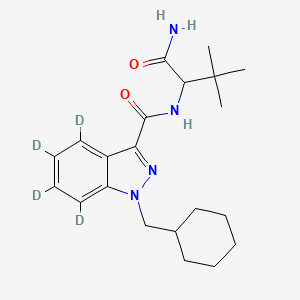
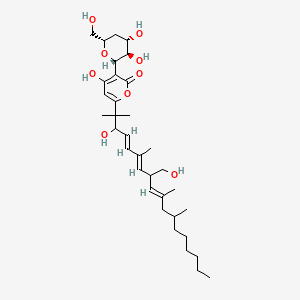
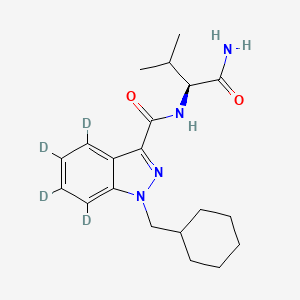
![(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769616.png)
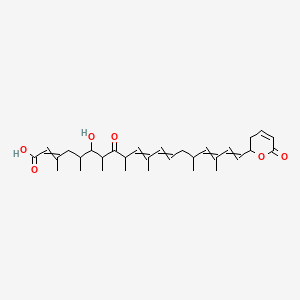
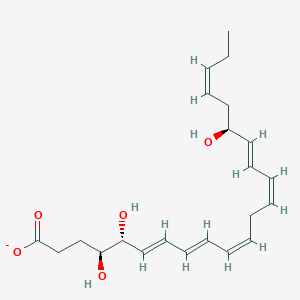
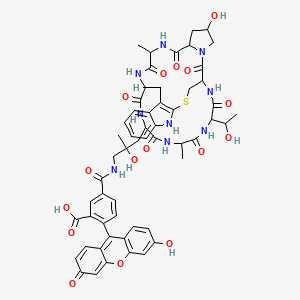

![16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769649.png)